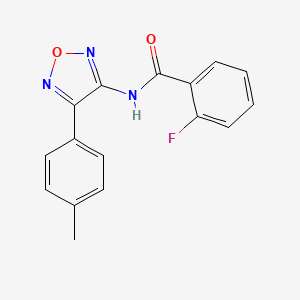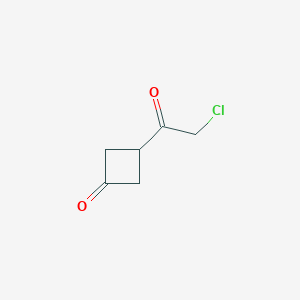
3-(2-Chloroacetyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroacetyl)cyclobutan-1-one is a chemical compound with the CAS Number: 2445790-61-2 . It has a molecular weight of 146.57 . The IUPAC name for this compound is 3-(2-chloroacetyl)cyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 3-(2-Chloroacetyl)cyclobutan-1-one is 1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
Cyclobutane-Containing Compounds in Drug Discovery
Cyclobutane-containing compounds, such as alkaloids isolated from terrestrial and marine species, have shown a wide range of biological activities including antimicrobial, antibacterial, antitumor, and other activities. These compounds have been noted for their significance in drug discovery, providing leads for the development of new therapeutic agents. The synthesis, origins, and biological activities of these alkaloids highlight the potential of cyclobutane derivatives in pharmaceutical research (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Material Science and Polymer Chemistry
In material science, cyclodextrin-based nanosponges (CD-NS) represent an innovative class of cross-linked cyclodextrin polymers. These highly porous nanoparticles have found applications in pharmaceuticals, cosmetics, enzyme-catalyzed reactions, and environmental control, among others. The unique properties of these materials, such as controlled release and biodegradability, underscore the versatility of cyclobutane and related derivatives in developing new materials (Sherje, Dravyakar, Kadam, & Jadhav, 2017).
Environmental Applications
Cyclodextrins and cyclodextrin-based polymers have been extensively studied for their ability to form inclusion complexes with various pollutants, facilitating their removal from water and soil. These materials are particularly interesting for water and wastewater treatment, showcasing how cyclobutane derivatives can contribute to environmental protection and remediation efforts. The synthesis and applications of adsorbents containing cyclodextrins have been reviewed, highlighting their use in chromatographic separations and wastewater treatment (Crini & Morcellet, 2002).
特性
IUPAC Name |
3-(2-chloroacetyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGABGULQCWKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

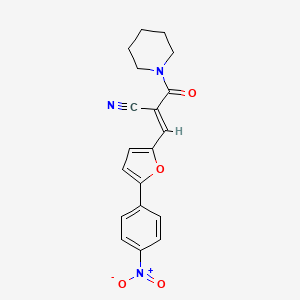
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)
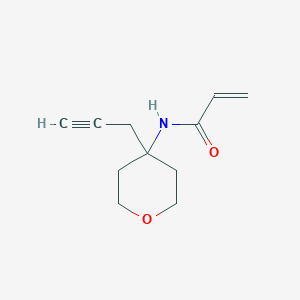
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)
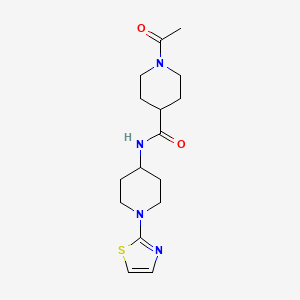


![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)


